molecular formula C13H8ClN B1250568 4-Chlorobenzo[f]isoquinoline CAS No. 32081-28-0

4-Chlorobenzo[f]isoquinoline

Katalognummer B1250568
CAS-Nummer: 32081-28-0
Molekulargewicht: 213.66 g/mol
InChI-Schlüssel: SHQLTRRYZVBEMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chlorobenzo[f]isoquinoline is a novel compound with properties that make it a significant activator of CFTR (cystic fibrosis transmembrane conductance regulator) Cl- ion channels and KCNN4, intermediate conductance, calcium-sensitive K+-channels. This makes it particularly interesting for research in areas such as cystic fibrosis treatment (Murthy et al., 2005).

Synthesis Analysis

Research into the synthesis of this compound and its derivatives often involves multi-step chemical processes. For instance, derivatives have been obtained through one-pot synthesis reactions involving acid-catalyzed condensation and cyclization processes (Yamuna et al., 2010).

Molecular Structure Analysis

Structural investigations have provided insights into the crystal structures of isoquinoline derivatives. These studies reveal the importance of hydrogen bonds in stabilizing the molecular structure and shed light on the molecular shape and conformation of these compounds (Gotoh & Ishida, 2015).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including activation of CFTR and KCNN4 channels. This property is not shared with other benzoquinolines, highlighting its unique chemical behavior (Murthy et al., 2005).

Physical Properties Analysis

The physical properties of this compound derivatives, such as their crystallization behavior and molecular geometry, have been studied to understand their stability and reactivity (Yamuna et al., 2010).

Chemical Properties Analysis

The chemical properties of this compound, including its reactivity under various conditions and its interaction with different chemical agents, have been extensively explored. These studies are crucial for developing new pharmaceuticals and understanding the compound's potential applications in medicine and industry (Murthy et al., 2005).

Wissenschaftliche Forschungsanwendungen

Activation in Cystic Fibrosis Treatment

4-Chlorobenzo[F]isoquinoline (CBIQ) is a novel compound that has shown potential in the treatment of cystic fibrosis. Research has demonstrated its ability to activate CFTR (cystic fibrosis transmembrane conductance regulator) Cl- ion channels and KCNN4, intermediate conductance, calcium-sensitive K+-channels. These channels are vital in transporting epithelia. Particularly, CBIQ can activate DeltaF508 CFTR, the most common mutant form of CFTR present in approximately 75% of patients with cystic fibrosis. This characteristic distinguishes CBIQ from other benzoquinolines and highlights its potential as a new chemical scaffold for developing agents for cystic fibrosis treatment (Murthy et al., 2005).

Analgesic and Anti-Inflammatory Effects

Isoquinoline alkaloids, including those structurally related to this compound, have demonstrated significant analgesic and anti-inflammatory effects. This is evident in compounds like 1-(4'-dimethylaminophenyl)-6, 7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, which has shown promising results in reducing pain and inflammation in various experimental models. These findings indicate the therapeutic potential of isoquinoline alkaloids in pain management and anti-inflammatory treatments (Rakhmanova et al., 2022).

Wirkmechanismus

4-Chlorobenzo[f]isoquinoline activates the cystic fibrosis transmembrane conductance regulator (CFTR) and the intermediate-conductance calcium-sensitive K+ channel (KCNN4) . This activation hyperpolarizes airway epithelial cells to promote anion flux, which is beneficial in cystic fibrosis .

Safety and Hazards

4-Chlorobenzo[f]isoquinoline is classified as a dangerous good for transport and may be subject to additional shipping charges . It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

4-Chlorobenzo[f]isoquinoline is a novel tool for a new ion channel and is the first activator of ΔF508 CFTR, the mutant form of CFTR chloride channel present in 75% of cystic fibrosis patients . This suggests potential future directions in the treatment of cystic fibrosis and other conditions involving these ion channels .

Eigenschaften

IUPAC Name

4-chlorobenzo[f]isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClN/c14-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQLTRRYZVBEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30464737
Record name 4-Chlorobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32081-28-0
Record name 4-Chlorobenzo[f]isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30464737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Chlorobenzo[f]isoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Chlorobenzo[f]isoquinoline
Reactant of Route 2
4-Chlorobenzo[f]isoquinoline
Reactant of Route 3
Reactant of Route 3
4-Chlorobenzo[f]isoquinoline
Reactant of Route 4
4-Chlorobenzo[f]isoquinoline
Reactant of Route 5
Reactant of Route 5
4-Chlorobenzo[f]isoquinoline
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
4-Chlorobenzo[f]isoquinoline

Q & A

ANone: CBIQ has been shown to activate two key ion channels involved in epithelial chloride secretion:

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR): CBIQ activates both wild-type CFTR and the most common mutation, ΔF508 CFTR. [, ] This activation leads to increased chloride ion transport across epithelial cell membranes. []
  • Calcium-activated Potassium Channel KCNN4: CBIQ also activates KCNN4, which plays a synergistic role with CFTR in promoting chloride secretion. []

    A: Studies have shown that CBIQ, within a certain concentration range, can protect human lung epithelial cells from oxidative damage induced by hydrogen peroxide (H2O2). This protection is dose-dependent. [, ]

    A: Interestingly, while CBIQ and Dobutamine each individually demonstrate a protective effect against oxidative damage in human lung epithelial cells, their combined use leads to a weakened protective effect compared to either compound alone. [] The mechanism behind this antagonistic interaction remains unclear.

    A: Research indicates that CBIQ activates both CFTR chloride channels and KCNN4 potassium channels in Calu-3 cells, a human airway epithelial cell line. This activation further supports its potential role in promoting chloride secretion in the airways. []

    A: CBIQ's structure, containing a benzo[f]isoquinoline scaffold, makes it a promising candidate for developing agents to treat Cystic Fibrosis. [] This is due to its ability to activate both wild-type and ΔF508 CFTR, potentially addressing the underlying cause of the disease. []

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.